![molecular formula C24H19NO3S2 B2560659 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide CAS No. 2177450-08-5](/img/structure/B2560659.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a bithiophene moiety through a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions, which use palladium catalysts under inert conditions.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Formation of the Xanthene Core: The xanthene core is synthesized separately, often through a Friedel-Crafts alkylation reaction involving resorcinol and phthalic anhydride.
Coupling of the Xanthene and Bithiophene Units: The final step involves coupling the xanthene core with the bithiophene moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for further substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Alcohol derivatives of the xanthene core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can interact with biological molecules through π-π stacking interactions, while the bithiophene moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the xanthene core.
Xanthene Derivatives: Compounds like fluorescein, which share the xanthene core but have different substituents.
Thioxanthene Derivatives: Similar to xanthene derivatives but with sulfur atoms in the core structure.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and bithiophene moiety, which imparts both fluorescence and electronic properties. This makes it particularly useful in applications requiring both properties, such as in the development of fluorescent sensors and organic electronic devices.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-18(22-10-9-21(30-22)15-11-12-29-14-15)13-25-24(27)23-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)23/h1-12,14,18,23,26H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBBFJQDOZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)
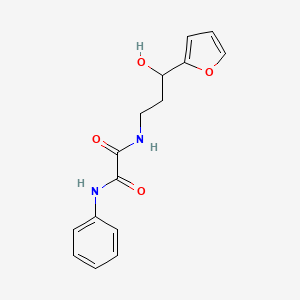
![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)
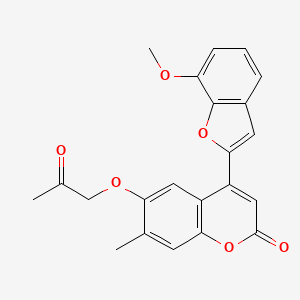

![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
![4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2560586.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)
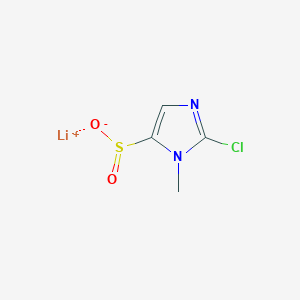
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
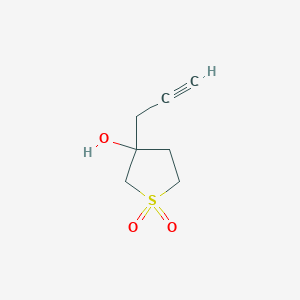
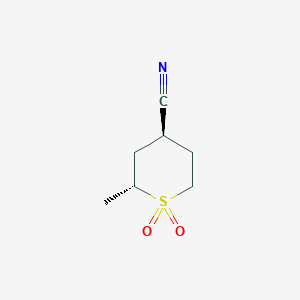
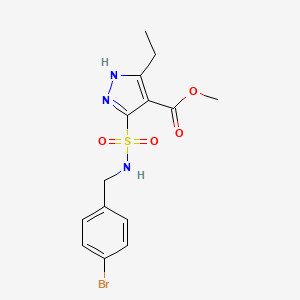
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/new.no-structure.jpg)
